molecular formula C8H11NO B14499738 Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide CAS No. 63127-27-5

Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide

Cat. No.: B14499738
CAS No.: 63127-27-5
M. Wt: 137.18 g/mol
InChI Key: WAOKYJUOAYMCLI-UHFFFAOYSA-N
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Description

Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide is a complex organic compound characterized by its unique tricyclic structure. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated monitoring and control systems.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.1.1.0~3,6~]heptane: Shares the tricyclic structure but lacks the carboxamide group.

    Tricyclo[4.1.0.0~2,7~]heptane: Another tricyclic compound with a different ring structure.

    Hexacyclo[15.3.2.2~3,7~.1~2,12~.0~13,21~.0~11,25~]pentacosane: A more complex polycyclic compound.

Uniqueness

Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide is unique due to its specific combination of a tricyclic core and a carboxamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

63127-27-5

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

tricyclo[3.1.1.03,6]heptane-6-carboxamide

InChI

InChI=1S/C8H11NO/c9-7(10)8-4-1-5(8)3-6(8)2-4/h4-6H,1-3H2,(H2,9,10)

InChI Key

WAOKYJUOAYMCLI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C2(C1C3)C(=O)N

Origin of Product

United States

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